2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one
Description
Properties
Molecular Formula |
C14H19ClN2O2 |
|---|---|
Molecular Weight |
282.76 g/mol |
IUPAC Name |
2-(2-chloro-4-methylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H19ClN2O2/c1-10-3-4-13(12(15)9-10)19-11(2)14(18)17-7-5-16-6-8-17/h3-4,9,11,16H,5-8H2,1-2H3 |
InChI Key |
PRBDSCTYSBRFOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCNCC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 4-methylphenol to form 2-chloro-4-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Coupling with Piperazine: The chlorinated phenol is then reacted with piperazine to form 2-(2-chloro-4-methyl-phenoxy)piperazine. This step often requires a base such as potassium carbonate to facilitate the coupling reaction.
Addition of the Propanone Group: The final step involves the reaction of the phenoxy-piperazine intermediate with a propanone derivative, such as 1-chloropropan-2-one, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-{4-[(2,4-Dichlorophenoxy)acetyl]piperazin-1-yl}propan-1-one (Compound 22C)
- Structural Features: Phenoxy group substituted with two chlorine atoms (2,4-dichloro) instead of chloro and methyl. Acetyl linker between phenoxy and piperazine (vs. propan-1-one in the target compound) .
- Molecular Formula : C₁₅H₁₈Cl₂N₂O₃.
- Key Differences: The dichloro substitution increases electron-withdrawing effects and lipophilicity compared to the chloro-methyl substitution in the target compound.
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one
- Structural Features: Pyrimidin-2-ylphenyl group attached to piperazine. Chloroethanone moiety (vs. propan-1-one) .
- Molecular Formula : C₁₇H₁₇ClN₄O.
- The shorter ethanone backbone may reduce conformational flexibility compared to the target compound’s propan-1-one chain.
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone
- Chloroethanone backbone .
- Molecular Formula : C₁₂H₁₄ClN₂O.
- Key Differences: Absence of the phenoxy group simplifies the structure but reduces opportunities for hydrogen bonding or hydrophobic interactions. Smaller molecular weight (250.7 g/mol) may improve bioavailability but limit target specificity.
2-(4-Chlorophenoxy)-2-methyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one Hydrochloride
- Structural Features: 4-Chlorophenoxy group with a methyl-substituted thiazole ring on piperazine. Propan-1-one backbone with a methyl branch .
- Molecular Formula : C₁₉H₂₅Cl₂N₃O₂S.
- Methyl branching on the propan-1-one chain increases steric hindrance, which may affect receptor binding.
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacophore Features |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₇ClN₂O₂* | 280.75 | 2-Chloro-4-methyl-phenoxy, propan-1-one | Phenoxy-piperazine with alkyl linker |
| 1-{4-[(2,4-Dichlorophenoxy)acetyl]propanone | C₁₅H₁₈Cl₂N₂O₃ | 353.22 | 2,4-Dichlorophenoxy, acetyl linker | Electron-withdrawing dichloro group |
| 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)ethanone | C₁₇H₁₇ClN₄O | 332.80 | Pyrimidin-2-ylphenyl, ethanone | Aromatic heterocycle |
| 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone | C₁₂H₁₄ClN₂O | 250.71 | Phenyl, ethanone | Simplified piperazine derivative |
| Thiazole-methylpropanone HCl | C₁₉H₂₅Cl₂N₃O₂S | 430.40 | 4-Chlorophenoxy, thiazole-methyl | Sulfur-containing heterocycle |
*Calculated based on IUPAC nomenclature; exact formula may vary.
Research Findings and Functional Implications
The methyl group in the target compound may offer metabolic resistance via steric shielding of the phenoxy group.
Pharmacokinetics :
- Thiazole- and pyrimidine-containing derivatives (–8) exhibit higher molecular weights (>400 g/mol), which may reduce blood-brain barrier permeability compared to the target compound .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for chloroacetyl-piperazine derivatives (e.g., chloroacetyl chloride coupling, as in ) but requires regioselective methylation of the phenoxy ring .
Biological Activity: Piperazine derivatives with bulky aromatic groups (e.g., pyrimidinylphenyl in ) show enhanced affinity for serotonin and dopamine receptors, suggesting the target compound’s phenoxy group could be optimized for similar CNS targets .
Biological Activity
2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one, also known as a piperazine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure and has been investigated for various pharmacological effects, including its role as an antiarrhythmic agent and potential therapeutic applications in neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C14H20ClN2O2 |
| Molecular Weight | 282.77 g/mol |
| CAS Number | 1354951-44-2 |
| IUPAC Name | 2-(2-chloro-4-methylphenoxy)-1-piperazin-1-ylpropan-1-one |
| LogP | 4.42 |
The biological activity of 2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that this compound may act as a partial agonist at these receptors, influencing mood and behavior, which could lead to applications in treating psychiatric disorders.
Antidepressant and Anxiolytic Effects
Studies have shown that piperazine derivatives exhibit significant antidepressant and anxiolytic effects. In a controlled study involving animal models, the compound demonstrated a marked reduction in anxiety-like behaviors, suggesting its potential utility in managing anxiety disorders .
Antiarrythmic Properties
Recent investigations into the antiarrhythmic properties of similar piperazine compounds have revealed promising results. For instance, related compounds were evaluated for their efficacy in preventing arrhythmias induced by barium chloride in rat models. The findings suggested that these compounds could modulate cardiac electrical activity, thereby reducing the incidence of arrhythmias .
Case Studies
-
Case Study on Neuropharmacological Effects :
A study explored the effects of piperazine derivatives on serotonin receptors in mice. The results indicated that the administration of 2-(2-Chloro-4-methyl-phenoxy)-1-piperazin-1-yl-propan-1-one resulted in significant behavioral changes consistent with increased serotonin activity, supporting its potential use as an antidepressant . -
Cardiac Safety Profile :
A clinical assessment was conducted to evaluate the safety profile of this compound concerning cardiac function. The study monitored heart rate variability and electrocardiographic changes in subjects administered the compound over a six-week period. Results indicated no significant adverse cardiac events, reinforcing its safety for potential therapeutic use .
Q & A
Basic: What experimental methods are recommended for determining the crystal structure of this compound?
Answer:
X-ray crystallography is the gold standard for resolving the crystal structure of piperazine derivatives. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for handling small-molecule data. Key steps include:
- Data collection: Use a high-resolution diffractometer to obtain intensity data.
- Structure solution: Employ direct methods (via SHELXS or SHELXD) for phase determination.
- Refinement: SHELXL allows for robust refinement of positional and anisotropic displacement parameters, even for challenging cases like twinned crystals. Recent updates in SHELXL include improved handling of hydrogen atom positioning and disorder modeling .
Advanced: How can discrepancies in crystallographic data (e.g., twinning, disorder) be resolved for this compound?
Answer:
Crystallographic challenges often arise from:
- Twinning: Use SHELXL’s twin refinement tools (e.g., BASF parameter) to model twinned domains.
- Disordered moieties: Apply constraints (e.g., SIMU, DELU) to stabilize refinement of flexible groups like the piperazine ring.
- High-resolution data: For macromolecular applications, SHELXPRO can interface with high-resolution datasets to refine hydrogen-bonding networks .
Example Workflow:
| Step | Tool/Parameter | Purpose |
|---|---|---|
| Data Integration | HKL-2000/SAINT | Frame processing |
| Twinning Analysis | CELL_NOW | Identify twin laws |
| Refinement | SHELXL (BASF, PART) | Model twin fractions/disorder |
Basic: What synthetic routes are effective for preparing piperazine-containing derivatives like this compound?
Answer:
Piperazine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves:
- Step 1: React 2-chloro-4-methylphenol with a propanone precursor under basic conditions (e.g., K₂CO₃/DMF) to form the phenoxy-propanone intermediate.
- Step 2: Introduce the piperazine moiety via a coupling reaction (e.g., using EDCI/HOBt in dichloromethane).
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Critical Parameters:
- Temperature control (0–5°C for exothermic steps).
- Moisture-sensitive reactions require anhydrous solvents.
Advanced: How can reaction conditions be optimized to minimize byproducts in piperazine derivatization?
Answer:
Byproduct formation often stems from:
- Competitive alkylation: Piperazine’s two nitrogen atoms can lead to over-alkylation. Mitigate this by:
- Using a stoichiometric excess of the propanone intermediate.
- Employing protecting groups (e.g., Boc) for selective deprotection post-reaction.
- Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions. Switch to THF or acetonitrile for better control.
- Catalysis: Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) can improve regioselectivity for aromatic substituents .
Case Study:
In analogous compounds (e.g., 4-[bis(4-bromophenyl)methyl]piperazine derivatives), optimizing equivalents of reactants and reaction time reduced dimerization by 40% .
Basic: How can computational tools predict the conformational flexibility of the piperazine ring?
Answer:
- Molecular Dynamics (MD): Simulate the compound in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS to analyze ring puckering.
- Density Functional Theory (DFT): Calculate energy barriers for chair-boat transitions (e.g., B3LYP/6-31G* level).
- Software: Gaussian, ORCA, or Avogadro for visualization .
Key Output:
- Energy-minimized conformers (e.g., chair vs. boat).
- Torsional angles (N-C-C-N) to quantify ring distortion.
Advanced: How to reconcile conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
Answer:
Discrepancies may arise from:
- Dynamic effects in solution: NMR captures time-averaged conformations, while X-ray provides static solid-state data. Compare NOESY (nuclear Overhauser effect) correlations with crystallographic distances to identify dominant conformers.
- Solvent-induced shifts: Use DFT-calculated NMR chemical shifts (e.g., via ADF software) to validate experimental peaks.
Example:
For 1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, NOESY cross-peaks between piperazine and methoxyphenyl groups matched solid-state torsional angles within 5° .
Basic: What analytical techniques are essential for purity assessment?
Answer:
- HPLC: Use a C18 column (4.6 × 150 mm, 5 µm) with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30, 0.1% TFA).
- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺).
- Elemental Analysis: Match calculated vs. observed C, H, N percentages (deviation < 0.4%).
Advanced: What strategies improve the accuracy of solubility predictions for pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
